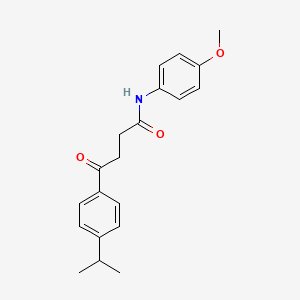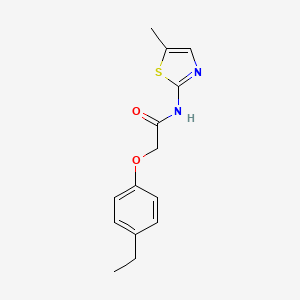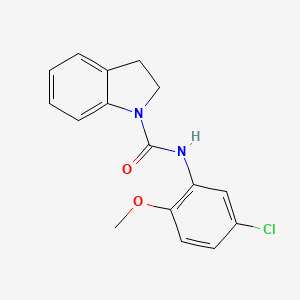
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as IPPB, is a synthetic compound that belongs to the family of N-aryl substituted β-lactams. IPPB has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological effects.
Mechanism of Action
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide exerts its inhibitory effect on cysteine proteases by irreversibly binding to the active site of the enzyme, thus preventing the substrate from binding and the catalytic reaction from occurring. The binding of this compound to the active site of the enzyme is facilitated by the presence of a thiol group in the enzyme's active site, which reacts with the β-lactam ring of this compound to form a covalent bond.
Biochemical and Physiological Effects
In addition to its inhibitory effect on cysteine proteases, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the proliferation and migration of cancer cells by suppressing the expression of various oncogenes and cytokines.
Advantages and Limitations for Lab Experiments
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has several advantages for lab experiments, including its high potency and specificity for cysteine proteases, its ability to irreversibly bind to the enzyme's active site, and its relatively low toxicity. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, its susceptibility to hydrolysis and degradation, and its potential for off-target effects on other enzymes and proteins.
Future Directions
For 4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide research may include the development of more potent and selective inhibitors of cysteine proteases, the optimization of the synthesis method and purification techniques, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo, and the investigation of the molecular mechanisms underlying this compound's biological effects.
Conclusion
In summary, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of cysteine proteases, with potential applications in cancer therapy, inflammation, and neurodegenerative diseases. Further research and development of this compound may lead to the discovery of new drugs and therapies for various diseases and conditions.
Synthesis Methods
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide can be synthesized through a multistep process that involves the reaction of 4-isopropylbenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate product. This intermediate product is then subjected to a condensation reaction with chloroacetyl chloride in the presence of triethylamine to yield this compound. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been widely used in scientific research as a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various physiological and pathological processes. This compound has been shown to inhibit the activity of cathepsin B, a cysteine protease that is involved in cancer progression, inflammation, and neurodegenerative diseases. This compound has also been shown to inhibit the activity of other cysteine proteases, such as cathepsin L and S, and papain.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)15-4-6-16(7-5-15)19(22)12-13-20(23)21-17-8-10-18(24-3)11-9-17/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKIVBTMZENNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)

![4-bromo-1-methyl-N'-[(5-nitro-2-furyl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)
![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)
![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)
![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)


![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
